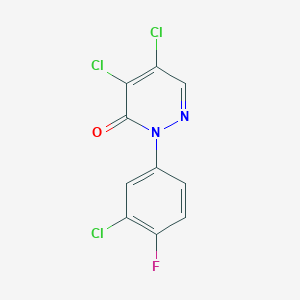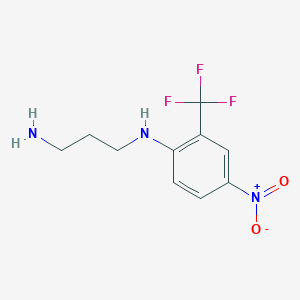
N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine
説明
N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine, commonly known as NTBC, is a small molecule inhibitor that has been widely used in scientific research. NTBC has been shown to have a significant impact on various biological processes, making it a valuable tool for researchers in many fields.
作用機序
NTBC works by inhibiting the activity of HPPD, which is responsible for converting 4-hydroxyphenylpyruvate to homogentisic acid. This inhibition leads to the accumulation of 4-hydroxyphenylpyruvate and a decrease in the production of homogentisic acid. This mechanism of action has been shown to have a significant impact on the metabolism of tyrosine and related compounds.
Biochemical and Physiological Effects:
The inhibition of HPPD by NTBC has been shown to have a number of biochemical and physiological effects. These include a decrease in the production of homogentisic acid, an increase in the production of 4-hydroxyphenylpyruvate, and a decrease in the production of fumarate. These effects have been shown to impact a number of biological processes, including the production of neurotransmitters and the regulation of oxidative stress.
実験室実験の利点と制限
One of the major advantages of using NTBC in lab experiments is its specificity for HPPD. This allows researchers to selectively inhibit the activity of this enzyme without affecting other biological processes. However, one limitation of using NTBC is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are a number of potential future directions for research involving NTBC. One area of interest is the role of tyrosine metabolism in the regulation of oxidative stress, which has been shown to play a role in a number of diseases. Additionally, there is interest in the potential use of NTBC as a therapeutic agent for diseases that involve abnormalities in tyrosine metabolism. Finally, there is potential for the development of new inhibitors of HPPD that may be more effective or less toxic than NTBC.
科学的研究の応用
NTBC has been used extensively in scientific research to study the role of tyrosine metabolism in various biological processes. Specifically, NTBC has been used to inhibit the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the tyrosine catabolic pathway. This inhibition has been shown to have a significant impact on the metabolism of tyrosine and related compounds.
特性
IUPAC Name |
N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14/h2-3,6,15H,1,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUIJVYLNXWBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387272 | |
| Record name | N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine | |
CAS RN |
381241-12-9 | |
| Record name | N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5'-(2-chloroacetamido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B1607574.png)
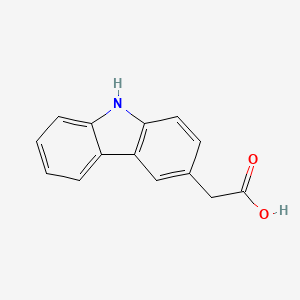

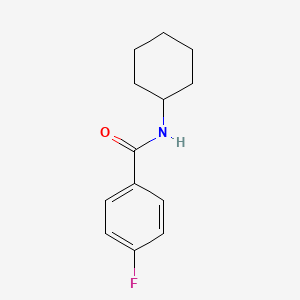

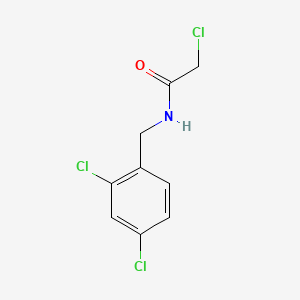
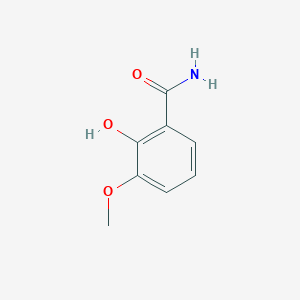
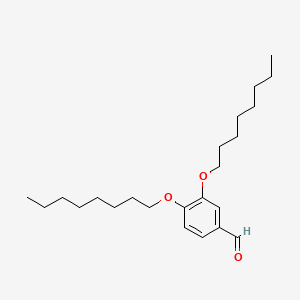
![5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1607587.png)
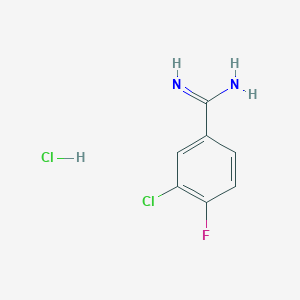
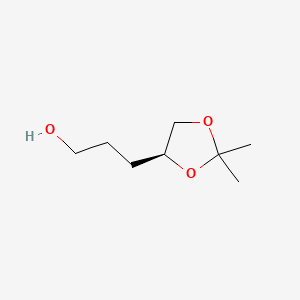
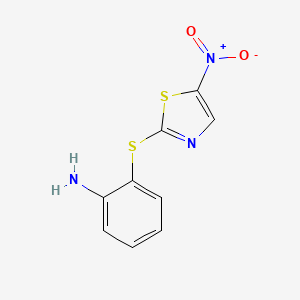
![Benzo[b]thiophene-3-methanethiol](/img/structure/B1607594.png)
